![molecular formula C12H14ClNO2 B2409776 Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate CAS No. 2418726-31-3](/img/structure/B2409776.png)
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1887059-60-0 . It has a molecular weight of 225.67 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 1- (6-chloropyridin-3-yl)cyclobutane-1-carboxylate” and its InChI Code is 1S/C11H12ClNO2/c1-15-10 (14)11 (5-2-6-11)8-3-4-9 (12)13-7-8/h3-4,7H,2,5-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Epigenetic Effects
Environmental Chemicals and DNA Methylation Environmental chemicals are associated with DNA methylation changes, potentially impacting human health. The research emphasized the need for larger, longitudinal studies to validate findings and explore dose-response relationships. The role of epigenetic marks like DNA hydroxymethylation and genetic variants in this context was highlighted as crucial areas for future research (Ruiz-Hernandez et al., 2015).
Methylation in Disease Context
Ten–eleven Translocase in Cancer The Ten–eleven translocase (TET) enzymes play a central role in the methylation landscape, affecting cancer progression. Their activity is influenced by factors like vitamin C, and 5-hydroxymethylcytosine (5-hmC) levels, which have significant implications in cancer progression and as a prognostic biomarker in solid cancers (Shekhawat et al., 2021).
Methylation in Therapeutic Context
Demethylating Agents on Solid Tumours Demethylating agents show promise in altering methylation status and improving clinical outcomes in patients with solid tumours. However, the overall response is limited, and there is a need for further research, especially in highly methylated tumours (Linnekamp et al., 2017).
Methylation in Diagnostic Context
Volatile Metabolites of Pathogens Bacteria-specific volatile organic compounds (VOCs) are potential biological markers for the presence of pathogens, indicating a non-invasive monitoring approach in critically ill patients. Further research is needed to identify sets of volatile biological markers and evaluate their diagnostic accuracy (Bos et al., 2013).
Nutritional and Metabolic Implications
Pregnancy-induced Alterations of 1-Carbon Metabolism 1-Carbon metabolism is crucial during pregnancy for supporting growth and metabolism in the maternal-placental-fetal compartments. Understanding the flux of 1C metabolism is vital for establishing appropriate dietary recommendations to prevent deficiency and associated adverse health outcomes (Cochrane et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVQYMCXAFCNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

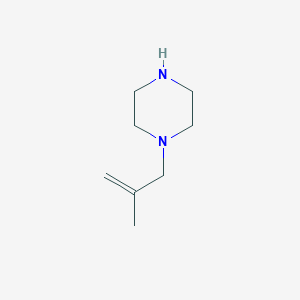
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409696.png)
![Ethyl 2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetate](/img/structure/B2409697.png)
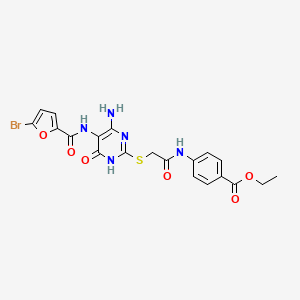
![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)
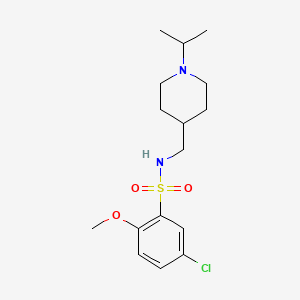

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
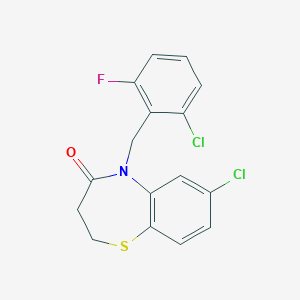

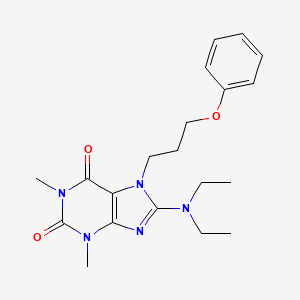
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)